Methoquin-butyl
Overview
Description
Methoquin-butyl, also known as butyl 3-methylquinoline-4-carboxylate, is an organic compound with the molecular formula C15H17NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in the field of organic chemistry and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoquin-butyl typically involves the esterification of 3-methylquinoline-4-carboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-methylquinoline-4-carboxylic acid+butanolH2SO4this compound+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methoquin-butyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methoquin-butyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
Methoquin-butyl can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, which serves as the basis for many derivatives.
Chloroquine: A well-known antimalarial drug.
Mefloquine: Another antimalarial compound with a similar structure.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties
Comparison with Similar Compounds
- Quinoline
- Chloroquine
- Mefloquine
Properties
IUPAC Name |
butyl 3-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVUDJVVVFGZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042142 | |
Record name | Methoquin-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-43-3 | |
Record name | Methoquin-butyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoquin-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOQUIN-BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516FAE072O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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